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Cat. No.: B15418111
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Abstract

This technical guide provides a comprehensive overview of the molecular structure and
properties of butyl methyl trisulfide (CH3SSSCasHo). Butyl methyl trisulfide is an organic
trisulfide that is of interest in various fields, including flavor and fragrance chemistry, as well as
in the study of sulfur-containing compounds in biological systems. This document consolidates
available data on its chemical structure, physicochemical properties, and spectroscopic
signature. Detailed experimental protocols for its synthesis and characterization are also
presented, along with a computational analysis of its molecular geometry.

Introduction

Organic trisulfides are a class of organosulfur compounds characterized by a chain of three
sulfur atoms (R-S-S-S-R'). While less common than their disulfide counterparts, trisulfides play
a role in the chemistry of natural products and have unique reactive properties. Butyl methyl
trisulfide is an unsymmetrical trisulfide, meaning it has different alkyl groups attached to the
trisulfide chain. Understanding its molecular structure is crucial for elucidating its reactivity,
biological activity, and for its potential application in various chemical syntheses.

Molecular Structure and Properties
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The fundamental structure of butyl methyl trisulfide consists of a methyl group and an n-butyl
group linked by a trisulfide bridge.

Chemical Identity
Identifier Value
Molecular Formula CsH12S3[1]
Molecular Weight 168.34 g/mol [1]
IUPAC Name 1-(methyldisulfanyl)butane
SMILES CCCCSsSssC[1]
inChi INChl=1S/C5H12S3/c1-3-4-5-7-8-6-2/h3-5H2,1-

2H3[1]

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of butyl methyl trisulfide are not readily
available. The following table presents predicted values from computational models.

Property Predicted Value Unit Source

Joback Calculated

Boiling Point 520.14 K
Property[1]
] ] Joback Calculated
Melting Point 249.31 K
Property[1]
Enthalpy of Joback Calculated
o 47.17 kJ/mol
Vaporization Property[1]

Crippen Calculated

LogP (Octanol/Water) 3.446
Property[1]

N Crippen Calculated
Water Solubility (log) -3.55 mol/L
Property[1]

Molecular Geometry (Predicted)
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Due to the lack of experimental crystallographic data, the molecular geometry of butyl methyl
trisulfide has been modeled using computational methods. The key structural features are the
bond lengths and angles within the C-S-S-S-C backbone.

Parameter Predicted Value
S-S Bond Length ~2.05 A

C-S Bond Length ~1.82 A

S-S-S Bond Angle ~107°

C-S-S Bond Angle ~103°

C-S-S-S Dihedral Angle ~90°

Note: These values are estimations based on typical bond lengths and angles for organic
trisulfides and may vary depending on the computational method used.

Experimental Protocols
Synthesis of Butyl Methyl Trisulfide

A plausible laboratory-scale synthesis of butyl methyl trisulfide involves the reaction of an
appropriate thiol with a sulfenyl chloride. Given the unsymmetrical nature of the target
molecule, two primary routes are proposed:

Route A: Reaction of Butanethiol with Methanesulfenyl Chloride Route B: Reaction of
Methanethiol with Butanesulfenyl Chloride

Below is a detailed protocol for Route A.
Materials:

» 1-Butanethiol

¢ Methanesulfenyl chloride (CH3SCI)

e Anhydrous diethyl ether
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Triethylamine (EtsN)

Anhydrous magnesium sulfate (MgSOQOa)

Nitrogen gas supply

Standard glassware for inert atmosphere reactions
Procedure:

e Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet.

e Dissolve 1-butanethiol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl
ether under a nitrogen atmosphere.

e Cool the solution to 0 °C in an ice bath.

» Slowly add a solution of methanesulfenyl chloride (1 equivalent) in anhydrous diethyl ether to
the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

e The formation of triethylammonium chloride will be observed as a white precipitate.

« Filter the reaction mixture to remove the precipitate.

» Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter to remove the drying agent and concentrate the solvent under reduced pressure.

e The crude product can be purified by fractional distillation under reduced pressure to yield
pure butyl methyl trisulfide.

Spectroscopic Characterization
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3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is a key tool for confirming the structure. Protons on
carbons adjacent to the trisulfide group are expected to be deshielded and appear at a lower
field (higher ppm) compared to analogous protons in disulfides.

o Predicted Chemical Shifts (8, ppm):
s CH3-S-S-S-: ~2.5-2.8 ppm (singlet)
» -S-S-S-CH2-CH2-CH2-CHs: ~2.8-3.1 ppm (triplet)
» -S-S-S-CH2-CH2-CH2-CHs: ~1.6-1.8 ppm (sextet)
s -S-S-S-CH2-CH2-CH2-CHs: ~1.4-1.6 ppm (sextet)
» -S-S-S-CH2-CHz2-CH2-CHs: ~0.9-1.0 ppm (triplet)

e 13C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five
carbon atoms in the molecule.

o Predicted Chemical Shifts (&, ppm):
s CH3-S-S-S-: ~20-25 ppm
s -S-S-S-CH2-: ~40-45 ppm
s -CH2-CH2-CHs: ~30-35 ppm
= -CH2-CH2-CHs: ~20-25 ppm
s -CHs: ~13-15 ppm
3.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M*)
at m/z = 168. The fragmentation pattern of unsymmetrical trisulfides can be complex, often
involving cleavage of the S-S, C-S, and C-C bonds. Common fragmentation pathways for
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dialky! disulfides include the loss of alkyl radicals and the formation of ions containing the S-S
moiety.[2] For butyl methyl trisulfide, key expected fragments include:

[CHsSs3]* (m/z = 111)

[CaHoSs]* (m/z = 153)

[CH3S2]* (m/z = 79)

[CaHoS2]* (m/z = 121)

[CaHs]* (M/z = 57)

[CH3S]* (m/z = 47)

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of volatile sulfur compounds can be adapted for
butyl methyl trisulfide.

Column: A non-polar capillary column (e.g., DB-1 or equivalent).
o Carrier Gas: Helium at a constant flow rate.

« Injection: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g.,
dichloromethane).

e Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high
temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.

o MS Detector: Operated in electron ionization (El) mode with a scan range of m/z 40-300.
Visualization of Molecular Structure
The following diagram illustrates the connectivity of atoms in butyl methyl trisulfide.

Caption: 2D representation of the butyl methyl trisulfide molecular structure.
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Logical Relationships in Synthesis and
Characterization

The following workflow illustrates the logical steps from synthesis to structural confirmation of
butyl methyl trisulfide.

Synthesis

Starting Materials Reaction in Anhydrous Ether
Chioride) }—»‘ it " Aqueous Workup and Extraction Fractional Distillation

o~
Pure Butyl Methyl Trisulfide ass Spectromet

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of butyl methyl trisulfide.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties,
and analytical protocols for butyl methyl trisulfide. While experimental data for this specific
compound is sparse in the literature, this guide has consolidated predicted data and proposed
robust experimental methodologies based on established chemical principles for unsymmetrical
trisulfides. The provided information serves as a valuable resource for researchers and
professionals in drug development and related scientific fields who are working with or
interested in the properties and synthesis of sulfur-containing organic molecules. Further
experimental validation of the predicted properties and spectroscopic data is encouraged to
enhance the understanding of this intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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